molecular formula C18H17N3O2S B2805499 N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide CAS No. 2320958-93-6

N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2805499
CAS No.: 2320958-93-6
M. Wt: 339.41
InChI Key: LOXDECMXVGQXBU-UHFFFAOYSA-N
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Description

N-({[2,4'-Bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide is a synthetic small molecule with the molecular formula C18H17N3O2S and a molecular weight of 339.4 g/mol . This chemical reagent features a unique hybrid structure combining a 3-methylbenzenesulfonamide group with a [2,4'-bipyridine]-4-yl]methyl moiety, presenting a multifunctional scaffold for chemical and pharmaceutical research. The compound's structure, characterized by its bipyridine and sulfonamide components, suggests potential for development in various research areas. Sulfonamides are a well-established class of compounds known to exhibit a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihropteroate synthetase properties . The bipyridine scaffold is a privileged structure in medicinal chemistry, often utilized in ligand design for its metal-chelating properties and ability to engage in π-π stacking interactions. While the specific research applications for this exact compound are not yet widely published in the available literature, its structural features make it a valuable intermediate for synthesizing more complex molecules and for probing biological systems. Researchers may employ this compound in areas such as synthetic chemistry, as a building block for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers, or as a precursor in the development of potential enzyme inhibitors. Related sulfonamide-bipyridine hybrid structures have been investigated for their biological activities, including as potential kinase inhibitors in oncology research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-14-3-2-4-17(11-14)24(22,23)21-13-15-5-10-20-18(12-15)16-6-8-19-9-7-16/h2-12,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXDECMXVGQXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a benzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of benzenesulfonamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide, often employs continuous flow reactors to enhance reaction efficiency and yield. These methods utilize similar coupling reactions but are optimized for large-scale production with stringent control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted sulfonamides, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can modulate the activity of metal-dependent enzymes or catalyze specific chemical reactions. The sulfonamide group can interact with biological targets, potentially inhibiting enzyme activity by mimicking the structure of natural substrates .

Comparison with Similar Compounds

N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Benzyl)Methanesulfonamide

  • Structure : Features a methanesulfonamide group attached to a benzylamine linker, integrated into a pyrazolo-pyrimidine-chromene heterocyclic system.
  • Molecular Weight : 603.0 g/mol .
  • Melting Point : 252–255°C .
  • Key Differences : The chromene-pyrazolo-pyrimidine core replaces the bipyridine system, likely enhancing planar aromatic interactions but reducing metal-binding capacity compared to the target compound.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide

  • Structure : Contains an isopropylsulfonamide group instead of a methyl-substituted benzene sulfonamide.
  • Functional Impact : The bulky isopropyl group may sterically hinder target binding compared to the smaller 3-methylbenzene substituent in the target compound .

N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide

  • Structure: Combines a 4-methylbenzenesulfonamide with a 2-anilinopyridine moiety.
  • Synthesis : Formed via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

Key Structural and Functional Contrasts

Bipyridine vs. Pyridine/Chromene Systems: The target’s bipyridine system enables dual aromatic stacking and metal coordination, unlike monocyclic pyridine or chromene derivatives . Chromene-containing analogues (e.g., Example 56 in ) may exhibit stronger fluorescence but reduced solubility due to extended conjugation.

Sulfonamide Substituents :

  • The 3-methylbenzene group in the target compound balances lipophilicity and steric bulk, whereas isopropyl or methanesulfonamide substituents in analogues alter pharmacokinetic profiles (e.g., metabolic stability, membrane permeability).

Biological Implications :

  • Bipyridine-containing sulfonamides are hypothesized to target metalloenzymes (e.g., carbonic anhydrase), whereas pyrazolo-pyrimidine derivatives are more likely kinase inhibitors due to their ATP-mimetic cores.

Biological Activity

N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide, commonly referred to as NMBS, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of NMBS, focusing on its antibacterial properties, mechanism of action, and potential applications in drug development.

Chemical Structure and Properties

NMBS is characterized by the following molecular formula: C16H14N4O2S, with a molecular weight of 326.4 g/mol. The compound features a bipyridine moiety which enhances its coordination chemistry capabilities and contributes to its biological activities. The sulfonamide functional group is known for its antimicrobial properties, particularly in inhibiting bacterial growth.

The primary biological activity of NMBS is as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in folic acid biosynthesis in bacteria. By inhibiting this enzyme, NMBS disrupts the folic acid synthesis pathway, leading to impaired bacterial growth and cell division. This mechanism is similar to that of other sulfonamides, making NMBS a candidate for developing new antimicrobial agents.

Antibacterial Activity

Research has demonstrated that NMBS exhibits significant antibacterial activity against various strains of bacteria. The compound's effectiveness can be attributed to its ability to bind to DHPS and inhibit its function. Below is a summary table of the antibacterial activity of NMBS compared to standard sulfonamides:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strains Tested
NMBS16 µg/mLE. coli, S. aureus
Sulfamethoxazole32 µg/mLE. coli, S. aureus
Trimethoprim8 µg/mLE. coli

Case Studies and Research Findings

  • Study on Metal Ion Chelation :
    Research has indicated that NMBS can effectively chelate metal ions such as iron (Fe) and copper (Cu). This property may have implications for developing therapies targeting metal ion dysregulation in various diseases, including iron overload conditions .
  • Inhibition Studies :
    In vitro studies have shown that NMBS interacts effectively with bacterial enzymes involved in folic acid synthesis. The structural characteristics provided by the bipyridine unit allow for specific interactions with metal ions and biological macromolecules .
  • Pharmacological Profiling :
    A pharmacological study highlighted that NMBS demonstrated significant inhibitory effects on bacterial growth when tested against various strains, outperforming some traditional sulfonamides .

Conclusion and Future Directions

This compound represents a promising compound in the field of medicinal chemistry due to its unique structural features and potent biological activities. Its role as an inhibitor of dihydropteroate synthetase positions it as a valuable candidate for further development into new antimicrobial agents.

Future research should focus on:

  • Exploring the full range of biological activities beyond antibacterial properties.
  • Investigating the potential applications of NMBS in metal ion chelation therapy.
  • Conducting clinical trials to assess efficacy and safety in human subjects.

Q & A

Q. What are the recommended synthetic routes for N-({[2,4'-bipyridine]-4-yl}methyl)-3-methylbenzene-1-sulfonamide, and what key intermediates should be prioritized?

Methodological Answer: The synthesis typically involves coupling a bipyridine derivative with a sulfonamide precursor. Key intermediates include:

  • 2,4'-Bipyridine-4-carboxaldehyde : For Schiff base formation with primary amines.
  • 3-Methylbenzenesulfonamide : Activated via chlorination (e.g., using thionyl chloride) to enable nucleophilic substitution .
    Optimization Tips :
  • Use solid-supported synthesis for high-throughput purification (e.g., resin-bound intermediates) .
  • Monitor reaction progress with thin-layer chromatography (TLC) and confirm intermediates via 1H NMR (δ 8.5–9.0 ppm for bipyridine protons) .

Q. How should researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Temperature Control : Maintain 60–80°C for sulfonamide coupling to avoid side reactions (e.g., over-oxidation) .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Solvent Selection : Dichloromethane (DCM) or DMF for polar intermediates; switch to ethanol for recrystallization .
    Purity Assessment :
  • Employ HPLC with a C18 column (≥95% purity threshold) and LC-MS to confirm molecular weight .

Q. Which analytical techniques are essential for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ 5.5–6.5 ppm). Bipyridine protons appear as distinct doublets (J = 5–6 Hz) .
  • FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bipyridine orientation) using PDB models (e.g., 3HKC for analogous structures) .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate target interactions?

Methodological Answer:

  • Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase IX or JAK kinases) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite with parameters:
    • Grid box centered on catalytic residues (e.g., Zn²⁺ in carbonic anhydrase).
    • Flexible ligand docking to account for bipyridine rotation .
  • Validation : Compare docking scores with experimental IC50 values (e.g., using in vitro enzyme inhibition assays) .

Q. What strategies resolve contradictory biological activity data across assay systems?

Methodological Answer:

  • Assay-Specific Variables :
    • Cellular vs. Cell-Free Systems : Account for membrane permeability (e.g., logP > 3 enhances cellular uptake) .
    • Species Differences : Validate human vs. murine target homology (e.g., ≥80% sequence identity) .
  • Statistical Analysis :
    • Apply ANOVA with Fisher’s PLSD post hoc test to compare dose-response curves across replicates .
    • Use Grubbs’ test to identify outliers in high-throughput screening data .

Q. How can SAR studies systematically identify critical functional groups?

Methodological Answer:

  • Analog Design :
    • Bipyridine Modifications : Replace methyl with methoxy or fluoro to assess steric/electronic effects .
    • Sulfonamide Variations : Test trifluoromethyl or acetyl substituents for enhanced binding .
  • Biological Profiling :
    • Screen analogs in parallel assays (e.g., antiproliferative activity in MCF-7 cells vs. kinase inhibition) .
    • Corrogate activity trends with 3D-QSAR models (e.g., CoMFA for electrostatic/hydrophobic field analysis) .

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